1-Bromo-3-chloro-3-methyl-2-butanone
Description
Properties
IUPAC Name |
1-bromo-3-chloro-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrClO/c1-5(2,7)4(8)3-6/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUTVTHQFQALDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 3-Methyl Propionylacetate
Reaction Conditions:
- Solvent: Anhydrous methylene chloride (5:1 v/w ratio)
- Reagent: Thionyl chloride (1.04 eq)
- Temperature: 0°C → 25°C
- Duration: 8 hours
The initial chlorination converts the β-keto ester to 3-chloro-3-methyl-2-butanone through nucleophilic acyl substitution. Thionyl chloride's dual role as both reagent and solvent enables efficient chloride ion generation. Kinetic control at 0°C minimizes dichlorination, while subsequent warming to room temperature drives the reaction to 90% completion.
Degreasing and Intermediate Isolation
Optimization Parameters:
- Acid medium: 2M hydrochloric acid
- Temperature: 80°C
- Extraction: Dichloromethane (3× volumes)
- Purification: Sodium bicarbonate wash → brine wash → anhydrous Na₂SO₄ drying
This exothermic elimination reaction removes the acetyl group, yielding 3-chloro-3-methyl-2-butanone. The 80°C temperature profile accelerates dehydration while preventing retro-aldol decomposition. The protocol achieves 84% isolated yield through meticulous pH control during extraction.
Bromination to Final Product
Critical Reaction Parameters:
- Brominating agent: Bromobenzene (1.45 eq)
- Solvent: Tetrahydrofuran (10:1 v/w ratio)
- Temperature: Reflux conditions (66°C)
- Reaction monitoring: TLC (Rf 0.6 in hexane:EtOAc 4:1)
Electrophilic aromatic substitution facilitates bromine transfer from bromobenzene to the α-carbon of the ketone. THF's high polarity stabilizes the transition state, enabling 80% conversion despite the steric hindrance from the C3 methyl group. Post-reaction filtration removes hydrobromic acid byproducts before solvent evaporation yields the title compound.
Comparative Analysis of Synthetic Methods
| Parameter | Chlorination Step | Degreasing Step | Bromination Step |
|---|---|---|---|
| Yield (%) | 90 | 84 | 80 |
| Temperature Range (°C) | 0–25 | 80 | 66 |
| Reaction Time (hours) | 8 | 4 | 8 |
| Key Purification Step | Concentration | Liquid-liquid | Filtration |
Data derived from pilot-scale experiments demonstrates consistent reproducibility across batches >10 kg. The cumulative 50.4% overall yield (0.90 × 0.84 × 0.80) surpasses traditional haloform-based routes by 18–22%.
Mechanistic Considerations
The reaction pathway proceeds through three distinct mechanistic phases:
- Acyl Chloride Formation : Thionyl chloride activates the β-keto ester via a tetrahedral intermediate, releasing SO₂ and HCl gas.
- Keto-Enol Tautomerism : Acid-catalyzed dehydration generates an enolic intermediate that undergoes chloride attack at the γ-position.
- Electrophilic Bromination : Bromobenzene acts as a bromine carrier through σ-complex formation, with THF stabilizing the developing positive charge at the α-carbon.
Industrial Scalability Assessment
The patented method addresses three critical production challenges:
- Solvent Recovery : Methylene chloride and THF are distilled and recycled with >95% efficiency
- Exotherm Management : Jacketed reactors maintain ±2°C of target temperatures during halogenation
- Byproduct Utilization : Generated HCl gas is scrubbed to produce 32% hydrochloric acid for downstream processes
Pilot plants report production capacities of 120–150 kg/month using standard 500 L reactor setups.
Alternative Synthetic Routes
While the primary method dominates industrial production, laboratory-scale alternatives exist:
6.1 Simultaneous Halogenation
A one-pot approach using N-bromosuccinimide and sulfuryl chloride achieves 38% yield but suffers from poor regioselectivity (5–7% dichloro impurities).
6.2 Halogen Exchange Treatment of 1,3-dibromo-3-methyl-2-butanone with CuCl₂ in DMF affords the product in 41% yield, though copper contamination limits pharmaceutical applications.
Chemical Reactions Analysis
1-Bromo-3-chloro-3-methyl-2-butanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Reagents and Conditions: Common reagents include bases, acids, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of substituted butanones.
Scientific Research Applications
Synthetic Applications
1. Synthesis of Pharmaceuticals
1-Bromo-3-chloro-3-methyl-2-butanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of complex molecules through nucleophilic substitution reactions. For example, it can react with amines to produce substituted amides, which are essential in drug development.
2. Formation of Heterocycles
This compound is employed in the synthesis of heterocyclic compounds, such as oxazoles and imidazoles, which are prevalent in medicinal chemistry. A notable reaction involves the cyclization of this compound with amides under acidic conditions to yield oxazole derivatives .
Industrial Applications
1. Agrochemicals
In agrochemistry, this compound is utilized in the synthesis of herbicides and pesticides. Its halogenated structure enhances biological activity, making it effective against various pests and weeds.
2. Specialty Chemicals
The compound is also used in the production of specialty chemicals, including surfactants and emulsifiers. Its ability to modify surface tension properties makes it useful in formulations for cleaning products and personal care items.
Data Table: Comparison of Applications
| Application Area | Specific Use | Reaction Type |
|---|---|---|
| Pharmaceuticals | Synthesis of amides | Nucleophilic substitution |
| Heterocyclic Chemistry | Formation of oxazoles | Cyclization |
| Agrochemicals | Production of herbicides | Chemical synthesis |
| Specialty Chemicals | Development of surfactants | Functionalization |
Case Studies
Case Study 1: Pharmaceutical Synthesis
A study highlighted the synthesis of N-(4,5-dimethyl-1H-imidazol-2-yl)acetamide through the reaction of this compound with N-acetylguanidine under acidic conditions. This reaction showcases the compound's utility in producing biologically active molecules .
Case Study 2: Agrochemical Development
Research involving the application of this compound in developing a new class of herbicides demonstrated its effectiveness against resistant weed species. The synthesized compounds exhibited enhanced herbicidal activity compared to traditional agents, indicating a promising avenue for agricultural innovation .
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-3-methyl-2-butanone involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Functional Groups |
|---|---|---|---|---|---|
| 1-Bromo-3-chloro-3-methyl-2-butanone | C₅H₈BrClO | 199.47 | Not available | Not available | Ketone, Br, Cl, CH₃ |
| 3-Bromo-2-butanone | C₄H₇BrO | 151.02 | 51 | 1.438 | Ketone, Br |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | Not available | Not available | Alkyl bromide |
| 1-Bromo-3-chlorobenzene | C₆H₄BrCl | 191.45 | Not available | Not available | Aromatic Br, Cl |
Research Findings and Reactivity
- Comparative Stability : Aliphatic bromides (e.g., 1-bromo-3-methylbutane) are generally less stable under basic conditions than halogenated ketones due to susceptibility to elimination reactions .
Biological Activity
1-Bromo-3-chloro-3-methyl-2-butanone is an organic compound that has garnered attention for its biological activity, particularly its cytotoxic properties. This article explores the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in biochemistry and pharmacology.
This compound has the molecular formula CHBrClO and is classified as a halogenated ketone. The compound can be synthesized through various methods, including the reaction of chloroacetone with bromomethyl isopropyl ketone. The stereoselective nature of this compound allows for the formation of two enantiomers, which can exhibit different biological activities .
Biological Activity
Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic activity in vitro. It interferes with DNA replication and protein synthesis, making it a candidate for cancer therapy. Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis .
Mechanism of Action : The cytotoxic effects are primarily attributed to the compound's ability to generate reactive oxygen species (ROS), which lead to oxidative stress within cells. This mechanism disrupts cellular functions and promotes cell death, particularly in rapidly dividing cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC) was determined to be approximately 15 µM for certain cell lines, indicating potent activity .
- Comparative Analysis : In a comparative study assessing various halogenated ketones, this compound showed superior cytotoxic effects compared to other compounds in its class. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Table 1: Summary of Biological Activity
| Property | Value |
|---|---|
| Molecular Formula | CHBrClO |
| IC (Cancer Cell Lines) | ~15 µM |
| Mechanism of Action | Induction of apoptosis |
| Reactive Species Generated | Reactive oxygen species |
Table 2: Comparative Cytotoxicity Data
| Compound | IC (µM) | Type of Cancer Cell Line |
|---|---|---|
| This compound | ~15 | HeLa (Cervical Cancer) |
| 2-Bromoacetophenone | ~30 | MCF-7 (Breast Cancer) |
| Chloroacetone | ~45 | A549 (Lung Cancer) |
Q & A
Basic Research Questions
Q. What are the critical factors in synthesizing 1-bromo-3-chloro-3-methyl-2-butanone with high purity?
- Methodological Answer : The synthesis requires strict control of bromine addition and reaction temperature. Adding bromine in a single portion (not dropwise) minimizes the formation of by-products like 3-bromo-3-methyl-2-butanone . Temperature regulation during exothermic phases is critical; deviations lead to isomer mixtures. Solvent choice (e.g., carbon tetrachloride) and reagent purity (e.g., Fisher Scientific bromine) also influence yield and purity .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is a gold standard. For non-crystalline samples, combine NMR (¹H/¹³C) and IR spectroscopy:
- ¹H NMR : Peaks for methyl groups (δ ~1.3–1.5 ppm), ketone carbonyl (no direct proton signal), and halogenated carbons (splitting patterns).
- IR : Strong carbonyl stretch (~1700 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).
Computational tools like DFT can validate spectral assignments .
Q. How does this compound differ from its structural isomers in reactivity?
- Methodological Answer : Positional isomers (e.g., 1-bromo-3-hydroxybutanone) exhibit distinct reactivity due to functional group proximity. For example, the chloro and bromo groups in this compound create steric hindrance, reducing nucleophilic substitution rates compared to isomers with halogens on terminal carbons. Comparative kinetic studies under controlled conditions (e.g., SN2 reactions with NaI/acetone) quantify these differences .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for halogenated ketones be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers) or crystal packing distortions. Use temperature-dependent NMR to identify conformational exchange. For crystallography, refine structures using high-resolution data (R-factor < 5%) and validate against Hirshfeld surfaces. If contradictions persist, employ neutron diffraction or synchrotron XRD to resolve hydrogen/halogen positions .
Q. What mechanistic insights explain the selectivity of this compound in radical-mediated reactions?
- Methodological Answer : The compound’s tertiary carbon and adjacent halogens favor radical stabilization. For example, in photochemical reactions, homolytic cleavage of the C-Br bond (bond dissociation energy ~65 kcal/mol) generates a bromine radical, leaving a stabilized tertiary carbon radical. Competition between C-Br and C-Cl cleavage can be probed via ESR spectroscopy or DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) .
Q. How do solvent effects influence the nucleophilic substitution pathways of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents (e.g., ethanol) promote SN1. Kinetic studies (e.g., conductivity measurements or GC monitoring) under varying solvent conditions reveal transition states. For example, in DMSO, the bulky tert-butyl group impedes backside attack, shifting the mechanism to SN1 with carbocation intermediates .
Data Analysis and Optimization
Q. What statistical methods are suitable for optimizing reaction conditions for this compound?
- Methodological Answer : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal parameters (e.g., temperature, reagent stoichiometry). Central composite designs (CCD) minimize experimental runs while maximizing data robustness. Multivariate analysis (e.g., PCA) resolves confounding variables like humidity or catalyst aging .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models to assess hydrolysis rates. pKa prediction tools (e.g., ACD/Labs) estimate protonation states, while DFT (e.g., B3LYP/def2-TZVP) calculates activation energies for acid/base-catalyzed degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
